An In-depth Technical Guide to 1-(Benzyloxyethoxyphosphinyl)-10-undecene: Synthesis, Properties, and Experimental Protocols
An In-depth Technical Guide to 1-(Benzyloxyethoxyphosphinyl)-10-undecene: Synthesis, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and detailed experimental protocols for 1-(Benzyloxyethoxyphosphinyl)-10-undecene. As this molecule is not widely documented in existing literature, this guide synthesizes established principles of organic and organophosphorus chemistry to offer a predictive yet robust framework for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deep understanding of this novel phosphonate.
Introduction and Molecular Overview
1-(Benzyloxyethoxyphosphinyl)-10-undecene is a bifunctional organic molecule featuring a phosphonate ester at one terminus and a terminal alkene at the other. This unique structure suggests its potential as a versatile building block in various applications, including as a linker in bioconjugation, a monomer for polymerization, or a precursor for further chemical modifications.
The "benzyloxyethoxy" group serves as a protecting group for the phosphonic acid moiety. Protecting groups are reversibly formed derivatives of a functional group to temporarily decrease its reactivity during a chemical synthesis.[1][2] The choice of this specific protecting group suggests a strategy for deprotection under conditions that would leave the terminal alkene intact. Benzyl-type protecting groups are common in organic synthesis and can often be removed under specific conditions.[3][4]
The 10-undecene chain provides a long, flexible hydrophobic spacer and a terminal double bond that is amenable to a variety of chemical transformations, such as hydrophosphonylation, oxidation, or metathesis.[5][6][7]
Table 1: Predicted Physicochemical Properties of 1-(Benzyloxyethoxyphosphinyl)-10-undecene
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₂₀H₃₃O₃P | Based on the molecular structure |
| Molecular Weight | 368.45 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil | Typical for similar long-chain phosphonates |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Based on the hydrophobic undecene chain and the protected phosphonate group. |
| Boiling Point | > 200 °C at reduced pressure | Estimated based on the high molecular weight and long alkyl chain. |
| Stability | Stable under neutral conditions; sensitive to strong acids and bases. | The phosphonate ester can be hydrolyzed under harsh acidic or basic conditions. The benzyl ether protecting group may be sensitive to strong acids.[3] |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 1-(Benzyloxyethoxyphosphinyl)-10-undecene can be envisioned through a hydrophosphonylation reaction, which creates a carbon-phosphorus bond.[5] This approach involves the addition of a suitable H-phosphonate derivative to 1,10-undecadiene. A free-radical initiated hydrophosphonylation is a plausible method to achieve an anti-Markovnikov addition, placing the phosphonate group at the terminal position.[6][8]
The synthesis can be broken down into two main stages:
-
Synthesis of the H-phosphonate precursor: Di(benzyloxyethyl) phosphite.
-
Hydrophosphonylation of 1,10-undecadiene: The free-radical addition of di(benzyloxyethyl) phosphite to 1,10-undecadiene.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-(Benzyloxyethoxyphosphinyl)-10-undecene.
Experimental Protocol: Synthesis of Di(benzyloxyethyl) phosphite
This protocol describes the synthesis of the H-phosphonate precursor from phosphorus trichloride and 2-(benzyloxy)ethanol.
Materials:
-
Phosphorus trichloride (PCl₃)
-
2-(Benzyloxy)ethanol
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 2-(benzyloxy)ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) dissolved in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under an argon atmosphere.
-
The reaction mixture will form a white precipitate (triethylammonium chloride). Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude di(benzyloxyethyl) phosphite.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure H-phosphonate.
Experimental Protocol: Free-Radical Hydrophosphonylation
This protocol details the addition of the synthesized H-phosphonate to 1,10-undecadiene.
Materials:
-
Di(benzyloxyethyl) phosphite (from the previous step)
-
1,10-Undecadiene
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve di(benzyloxyethyl) phosphite (1.0 equivalent) and 1,10-undecadiene (1.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of AIBN (e.g., 5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude oil, 1-(benzyloxyethoxyphosphinyl)-10-undecene, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Reactivity and Stability
The reactivity of 1-(benzyloxyethoxyphosphinyl)-10-undecene is dictated by its two primary functional groups: the protected phosphonate and the terminal alkene.
-
Phosphonate Group: The benzyloxyethoxy protecting group is expected to be relatively stable to mild acidic and basic conditions. However, strong acids could lead to cleavage of the benzyl ether.[3] Deprotection to the phosphonic acid can likely be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂), which would cleave the benzyl group. It is important to note that this method would also reduce the terminal alkene. Orthogonal deprotection strategies might involve other types of protecting groups if preservation of the alkene is critical.[1]
-
Terminal Alkene: The terminal double bond is susceptible to a wide range of reactions common to alkenes. These include, but are not limited to:
-
Hydroboration-oxidation: to form the corresponding terminal alcohol.
-
Epoxidation: to yield an epoxide.
-
Ozonolysis: to cleave the double bond and form an aldehyde.
-
Further hydrophosphonylation: if an excess of the H-phosphonate is used.
-
The long undecenyl chain imparts lipophilicity to the molecule, making it suitable for applications requiring solubility in nonpolar environments or for incorporation into lipid-based drug delivery systems.
Predicted Spectroscopic Data
Characterization of the final product would rely on standard spectroscopic techniques. The following are predicted key signals:
Table 2: Predicted ¹H and ³¹P NMR Chemical Shifts
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | =CH₂ (terminal alkene) | 4.9 - 5.1 | Multiplet |
| ¹H | -CH= (terminal alkene) | 5.7 - 5.9 | Multiplet |
| ¹H | Ar-CH ₂-O (benzyl) | ~4.5 | Singlet |
| ¹H | -O-CH ₂-CH ₂-O-P | 3.5 - 4.2 | Multiplets |
| ¹H | Ar-H (benzyl) | 7.2 - 7.4 | Multiplet |
| ¹H | -CH ₂-P | 1.5 - 1.8 | Multiplet |
| ¹H | -(CH ₂)₈- (alkyl chain) | 1.2 - 1.4 | Broad multiplet |
| ³¹P | Phosphonate | 25 - 35 | Singlet (proton decoupled) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show signals for the terminal alkene carbons around 114 ppm (=CH₂) and 139 ppm (-CH=). The benzylic carbon would appear around 70 ppm, and the aromatic carbons between 127-138 ppm. The numerous methylene carbons of the undecenyl chain would be found in the 20-40 ppm region.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula.[9][10] Electrospray ionization (ESI) would likely produce a prominent [M+H]⁺ or [M+Na]⁺ ion.[10] Fragmentation patterns in MS/MS experiments could help to confirm the structure by showing losses of the benzyl group or parts of the undecene chain.[11][12]
Potential Applications and Future Directions
The bifunctional nature of 1-(benzyloxyethoxyphosphinyl)-10-undecene opens up several avenues for its application:
-
Drug Delivery: The phosphonate moiety can be used to anchor the molecule to various surfaces or to chelate metal ions, while the terminal alkene can be functionalized with targeting ligands or therapeutic agents. The lipophilic chain could facilitate incorporation into lipid nanoparticles or micelles. Phosphonates themselves are an important class of compounds in medicinal chemistry, and this molecule could serve as a precursor for novel phosphonate-based drugs.[13]
-
Materials Science: The terminal alkene allows for its use as a monomer in polymerization reactions, leading to the formation of functional polymers with phosphonate side chains. These polymers could have applications as flame retardants, ion-exchange resins, or biocompatible coatings.
-
Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces. This property can be exploited to create self-assembled monolayers on substrates like titanium dioxide or alumina, with the undecene chain providing a modifiable outer surface.
Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the molecule's properties. Investigating the deprotection conditions for the benzyloxyethoxy group in the presence of the terminal alkene would be a critical step in expanding its synthetic utility. Furthermore, exploring its reactivity in various chemical transformations will unlock its full potential as a versatile chemical building block.
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